molecular formula C14H10BrN3O3 B4354239 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4354239
M. Wt: 348.15 g/mol
InChI Key: KQZRFDWRXXAXSW-UHFFFAOYSA-N
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Description

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c1-21-9-4-2-8(3-5-9)11-6-12(14(19)20)18-13(17-11)10(15)7-16-18/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZRFDWRXXAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for rapid heating and uniform temperature distribution, which can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The Suzuki–Miyaura cross-coupling reaction, as mentioned earlier, is a key reaction for synthesizing this compound. It typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura reaction can produce various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
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3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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